trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Overview
Description
Trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, also known as TMPE-PCHB, is an organometallic compound that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry. This compound has been found to possess a wide range of biological and biochemical activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, its unique chemical structure makes it an ideal candidate for a variety of synthetic reactions.
Scientific Research Applications
Photochemistry and Molecular Structure
Research in photochemistry and molecular structure involving compounds with elements related to "trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene" includes the study of photoisomerization and the identification of various isomers through techniques like HPLC and NMR spectroscopy. For example, Englert, Weber, and Klaus (1978) explored the photoisomerization of an aromatic analogue of retinoic acid, leading to the identification of multiple cis isomers, demonstrating the complexity and diversity of molecular structures achievable through photochemical processes (Englert, Weber, & Klaus, 1978).
Cationic Intermediates in Photolysis
Cozens, McClelland, and Steenken (1993) investigated the photolysis of cis-1-phenylcyclohexene and its derivatives, revealing insights into the formation of cationic intermediates and the role of solvent in the process (Cozens, McClelland, & Steenken, 1993). Such studies are crucial for understanding reaction mechanisms and could be applicable to exploring the behavior of similar compounds under light exposure.
Isomerization Under Alkaline Conditions
Zhou (2011) explored the isomerization of 1-allyl-4-methoxy-benzene under alkaline conditions, achieving high conversion rates and selectivity for trans-isomer formation. This research highlights the impact of reaction conditions on product distribution, which could be relevant for manipulating the structure and properties of compounds similar to "trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene" (Zhou, 2011).
properties
IUPAC Name |
1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYRYNJLWEIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633559 | |
Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene | |
CAS RN |
372983-17-0 | |
Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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